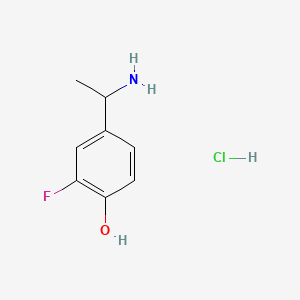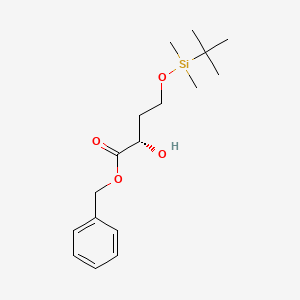
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is an organic compound that features a benzyl ester and a tert-butyldimethylsilyl (TBDMS) protected hydroxy group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxy group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The benzyl ester is then introduced through esterification reactions using benzyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of a deprotected hydroxy group or other functionalized derivatives.
Applications De Recherche Scientifique
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves its ability to act as a protecting group for hydroxy functionalities. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxy site. This allows for selective reactions at other functional groups in the molecule. The benzyl ester can be hydrolyzed under acidic or basic conditions to release the free acid, which can then participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in having a TBDMS-protected hydroxy group but differs in the aldehyde functionality.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Contains a TBDMS-protected hydroxy group and a benzaldehyde moiety.
Uniqueness
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to its combination of a benzyl ester and a TBDMS-protected hydroxy group, making it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
Propriétés
Formule moléculaire |
C17H28O4Si |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
benzyl (2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3/t15-/m0/s1 |
Clé InChI |
QAQQEKKSOHHHNA-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)OCC1=CC=CC=C1)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



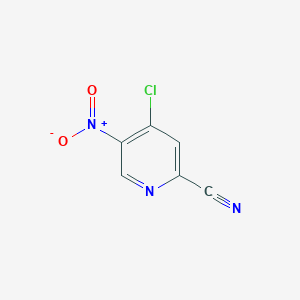

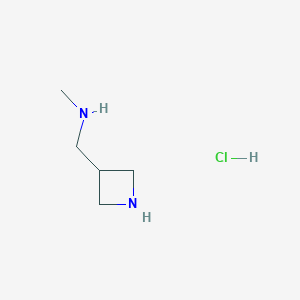




![6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)

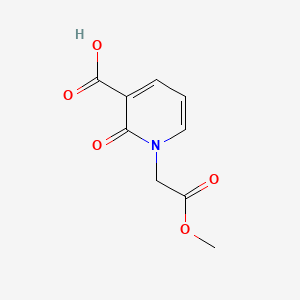
![2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)
